molecular formula C21H18F9N3O4 B2545494 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide CAS No. 338404-69-6

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide

Cat. No.: B2545494
CAS No.: 338404-69-6
M. Wt: 547.378
InChI Key: BBJZUVSSUKOHDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide is a complex organic compound characterized by the presence of multiple trifluoroethoxy groups and a trifluoromethylphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2,5-dihydroxybenzoic acid with 2,2,2-trifluoroethanol in the presence of a suitable catalyst to form the bis(trifluoroethoxy) derivative. This intermediate is then reacted with 3-(trifluoromethyl)aniline under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, typically involving controlled temperatures and inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and signaling pathways, which contributes to its biological effects. For instance, it has been shown to inhibit AURKA and VEGFR-2, which are involved in cancer cell proliferation and angiogenesis .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-bis(2,2,2-trifluoroethoxy)acetophenone
  • 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
  • 2,5-bis(2,2,2-trifluoroethoxy)phenyl-tethered 1,3,4-oxadiazoles

Uniqueness

Compared to similar compounds, 2,5-bis(2,2,2-trifluoroethoxy)-N-[2-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)ethyl]benzamide exhibits unique properties due to the presence of both trifluoroethoxy and trifluoromethylphenyl groups. These functional groups contribute to its enhanced stability, reactivity, and potential biological activity .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)-N-[2-[[3-(trifluoromethyl)phenyl]carbamoylamino]ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F9N3O4/c22-19(23,24)10-36-14-4-5-16(37-11-20(25,26)27)15(9-14)17(34)31-6-7-32-18(35)33-13-3-1-2-12(8-13)21(28,29)30/h1-5,8-9H,6-7,10-11H2,(H,31,34)(H2,32,33,35)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJZUVSSUKOHDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)NCCNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F9N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.